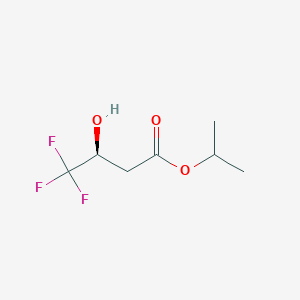![molecular formula C37H42N2O6Sn B14255697 [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane CAS No. 254903-04-3](/img/structure/B14255697.png)
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane is an organotin compound that has garnered interest in both industrial and academic fields. This compound is characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one 3,5-dinitrobenzoyl group. Organotin compounds are known for their diverse applications, including their use as catalysts, stabilizers, and biocides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and tin hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tin oxides and nitrobenzene derivatives.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, leading to alterations in their structure and function. The 3,5-dinitrobenzoyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane can be compared with other organotin compounds such as:
Tris(2-methyl-2-phenylpropyl)stannane: Lacks the 3,5-dinitrobenzoyl group, resulting in different reactivity and applications.
Tris(2-methyl-2-phenylpropyl)stannyl chloride: Contains a chloride group instead of the 3,5-dinitrobenzoyl group, leading to variations in chemical behavior and uses.
Tris(2-methyl-2-phenylpropyl)stannyl acetate:
The presence of the 3,5-dinitrobenzoyl group in this compound imparts unique properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
254903-04-3 |
|---|---|
Molekularformel |
C37H42N2O6Sn |
Molekulargewicht |
729.4 g/mol |
IUPAC-Name |
tris(2-methyl-2-phenylpropyl)stannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/3C10H13.C7H4N2O6.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h3*4-8H,1H2,2-3H3;1-3H,(H,10,11);/q;;;;+1/p-1 |
InChI-Schlüssel |
AHKWOEABHVTQSC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


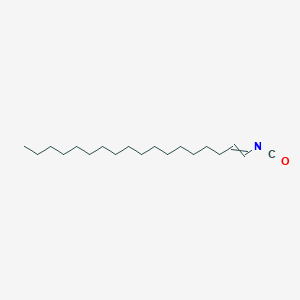
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

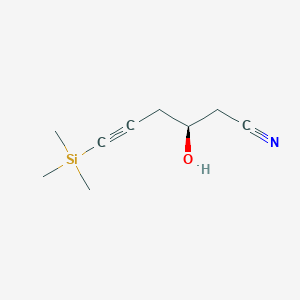
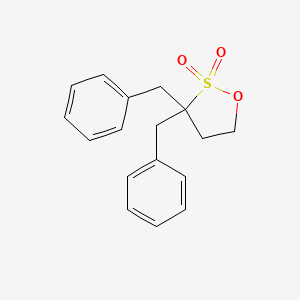

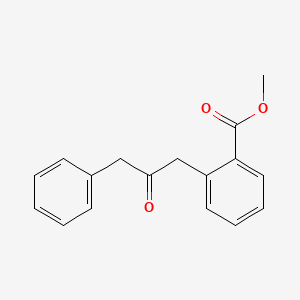
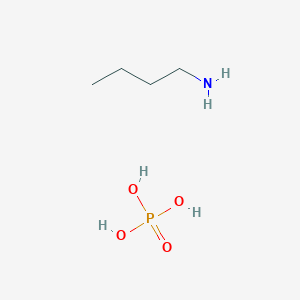

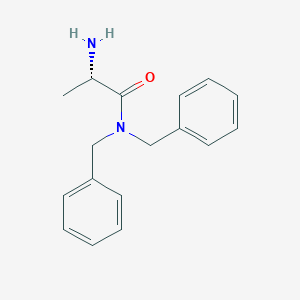
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)

